molecular formula C17H24N6S B6432278 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549011-06-3

4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6432278
CAS No.: 2549011-06-3
M. Wt: 344.5 g/mol
InChI Key: XPCOMGODYYXYPF-UHFFFAOYSA-N
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Description

4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H24N6S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.17831596 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-14-20-15(12-24-14)11-21-6-8-23(9-7-21)17-10-16(18-13-19-17)22-4-2-3-5-22/h10,12-13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCOMGODYYXYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : The 2-methyl-1,3-thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Piperazine Linkage : The piperazine ring is often associated with pharmacological effects, enhancing solubility and bioavailability.
  • Pyrimidine Component : Pyrimidines are commonly found in nucleic acids and exhibit various biological activities.

The molecular formula of the compound is C15H22N4SC_{15}H_{22}N_4S with a molecular weight of approximately 306.43 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains. A study reported that derivatives similar to our compound exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .

CompoundActivityReference
This compoundModerate to good antimicrobial activity
Thiazole derivativesEffective against E. coli, S. aureus

Anticancer Potential

The thiazole-containing compounds have been investigated for their anticancer properties as well. Research has indicated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of thiazoles have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of thiazole-piperazine derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of both thiazole and piperazine significantly enhanced the antimicrobial properties compared to compounds lacking these moieties .
  • Case Study on Anticancer Activity :
    In a study evaluating the anticancer effects of thiazole derivatives, it was found that specific substitutions on the thiazole ring led to increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : Starting from appropriate precursors like 2-methylthiazole.
  • Piperazine Linkage : The introduction of the piperazine moiety through N-substitution reactions.
  • Final Pyrimidine Coupling : Utilizing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient bond formation.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological contexts:

  • Antitumor Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor effects. The specific interactions of the thiazole and piperazine groups enhance the compound's ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The presence of the piperazine moiety may enhance this effect, making it a candidate for developing new antimicrobial agents.
  • Neuropharmacology : The piperazine and pyrrolidine components are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing new drugs:

  • Drug Design : The structural versatility of this compound allows for modifications that can lead to improved efficacy and reduced side effects in drug candidates targeting various diseases.
  • Structure-Activity Relationship (SAR) Studies : The compound is often used in SAR studies to understand how changes in its structure affect biological activity, guiding the design of more potent derivatives.

Material Science

The unique properties of this compound extend into material science:

  • Polymer Chemistry : Compounds containing thiazole and piperazine units can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties.
  • Nanotechnology : Research is exploring the use of this compound in nanomaterials for drug delivery systems, where its ability to form stable complexes with drugs can enhance bioavailability.

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines when tested against various cancer types.
Antimicrobial TestingShowed effective inhibition against Gram-positive bacteria, indicating potential as an antibiotic agent.
Neuropharmacological EffectsFound to modulate serotonin receptors, suggesting anxiolytic properties in animal models.

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